3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Description

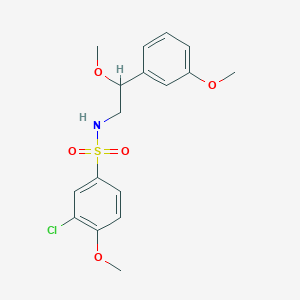

3-Chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine and methoxy groups at positions 3 and 4, respectively. The sulfonamide nitrogen is connected to a branched ethyl chain featuring two methoxy groups: one at the ethyl backbone and another on the attached 3-methoxyphenyl ring.

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHCMSBVYPJOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzenesulfonyl chloride and 3-methoxyphenylethylamine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, and the sulfonamide can be reduced to amines.

Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products with the chloro group replaced by the nucleophile.

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

Material Science: Incorporated into polymers to enhance their properties.

Biology and Medicine

Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

Chemical Manufacturing: Employed in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects involves:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways: It can modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its dual methoxy groups on both the benzene ring and the ethyl side chain, coupled with a 3-chloro substituent . Below is a comparison with analogs from the literature:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Physicochemical Properties

- Melting Points : Analogs like 1c (132–134°C) and 1e (144–146°C) suggest that methoxy-substituted derivatives (e.g., 1e) have higher melting points than chloro-substituted ones due to increased crystallinity .

- Lipophilicity : The dual methoxy groups in the target compound likely reduce logP compared to 3-chloro-4-methyl analogs (e.g., CAS 851170-84-8), which have higher hydrophobicity .

Biological Activity

3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. Its structure includes a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and carbonic anhydrase inhibition. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C17H20ClNO5S

- Molecular Weight : 385.9 g/mol

- CAS Number : 1797355-40-8

The biological activity of sulfonamides is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including alterations in pH regulation and ion transport across cell membranes.

Biological Activity Overview

- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folate synthesis.

- Inhibition of Carbonic Anhydrases : Recent studies suggest that compounds similar to this compound exhibit selective inhibition of different CA isoforms, which may have therapeutic implications in cancer treatment and other diseases.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of related sulfonamides, focusing on their inhibitory effects on carbonic anhydrases:

| Compound | Target Enzyme | K_i (nM) | Selectivity |

|---|---|---|---|

| Compound 1 | hCA IX | 188 | High |

| Compound 2 | hCA XII | 32.9 | Very High |

| This compound | TBD | TBD | TBD |

Note : The K_i values indicate the potency of inhibition; lower values reflect higher potency.

Potential Applications

- Cancer Therapy : Inhibitors of hCA IX and hCA XII are being investigated for their roles in tumor growth regulation and metastasis prevention.

- Anti-inflammatory Effects : The modulation of CA activity can influence inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.